molecular formula C10H11NO B573303 (5-Methyl-1-benzofuran-2-yl)methanamine CAS No. 165737-47-3

(5-Methyl-1-benzofuran-2-yl)methanamine

Cat. No.: B573303
CAS No.: 165737-47-3
M. Wt: 161.204
InChI Key: LNHJWZLDJYOZGC-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Scientific Research Applications

(5-Methyl-1-benzofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “(5-Methyl-1-benzofuran-2-yl)methanamine” is potentially dangerous . The hazard statements include H302, H315, H318, and H335 .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (5-Methyl-1-benzofuran-2-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHJWZLDJYOZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165737-47-3
Record name (5-methyl-1-benzofuran-2-yl)methanamine
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